2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS No.: 1105198-00-2
Cat. No.: VC4139953
Molecular Formula: C15H16ClN5O2S2
Molecular Weight: 397.9
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105198-00-2 |
---|---|
Molecular Formula | C15H16ClN5O2S2 |
Molecular Weight | 397.9 |
IUPAC Name | 2-[[5-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C15H16ClN5O2S2/c16-11-3-1-2-10(8-11)13(23)20-4-6-21(7-5-20)14-18-19-15(25-14)24-9-12(17)22/h1-3,8H,4-7,9H2,(H2,17,22) |
Standard InChI Key | MLJXVGPUPZMHGX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS No. 1206989-06-1) possesses the molecular formula CHClNOS and a molecular weight of 478.0 g/mol . The structure integrates three critical pharmacophores:
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A 1,3,4-thiadiazole ring, known for its electron-deficient nature and ability to participate in hydrogen bonding.
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A piperazine moiety substituted with a 3-chlorobenzoyl group, enhancing lipophilicity and receptor-binding affinity.
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A thioacetamide linker, which may facilitate prodrug activation or enzyme inhibition .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | CHClNOS |
Molecular Weight | 478.0 g/mol |
CAS Number | 1206989-06-1 |
Key Functional Groups | Thiadiazole, Piperazine, Thioacetamide |
Pharmacological Activities
Table 2: Comparative IC Values of Thiadiazole Derivatives
Compound Class | Target Enzyme/Cell Line | IC (µM) |
---|---|---|
Benzimidazolone-thiadiazole | Urease | 0.11–0.64 |
Thioacetamide-triazole | E. coli K12 | 0.5–2.0 |
Antibacterial Activity
The thioacetamide linker in this compound may act as a prodrug, analogous to thioacetamide-triazole antifolates that inhibit cysteine synthase A (CysK) in E. coli . Activation by CysK generates reactive metabolites that disrupt folate biosynthesis, a mechanism critical for bacterial growth inhibition.
Enzyme Inhibition
Molecular docking studies of structurally similar benzimidazolone-thiadiazole conjugates suggest strong binding affinity to urease active sites, with IC values surpassing thiourea (0.51 µM) . The chlorobenzoyl group in this compound could enhance hydrophobic interactions with enzyme pockets, though empirical validation is needed.
Structure-Activity Relationship (SAR) Insights
Key structural determinants of activity include:
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Thiadiazole Core: Essential for π-π stacking with aromatic residues in target proteins .
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Chlorobenzoyl-Piperazine: Enhances membrane permeability and selectivity for cancer cell lines.
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Thioacetamide Linker: Modulates solubility and metabolic stability, as seen in prodrug activation pathways .
Modifications to the piperazine substituents or thiadiazole ring electronics (e.g., introducing electron-withdrawing groups) could further optimize potency and pharmacokinetic profiles.
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